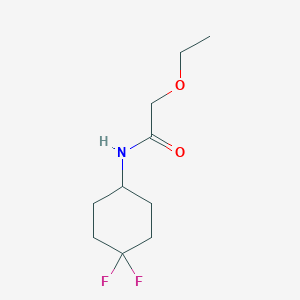

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide

Descripción

N-(4,4-Difluorocycloclohexyl)-2-ethoxyacetamide is a fluorinated acetamide derivative characterized by a 4,4-difluorocyclohexylamine moiety linked to an ethoxy-substituted acetamide group.

The 4,4-difluorocyclohexyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated cycloalkyl groups.

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-2-15-7-9(14)13-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPQMMIVYNKWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide typically involves the reaction of 4,4-difluorocyclohexylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(4,4-difluorocyclohexylamino)acetate. This intermediate is then hydrolyzed and subsequently amidated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: N-oxides of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide.

Reduction: Amine derivatives.

Substitution: Substituted amides or thioamides.

Aplicaciones Científicas De Investigación

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, potentially including enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Key Observations:

Fluorination Position : The 4,4-difluoro configuration in the target compound and Compound 7 minimizes steric hindrance compared to 2,2- or 3,3-difluoro isomers (e.g., Compound 8), favoring planar ring conformations that enhance binding to hydrophobic pockets .

Acetamide Substituents : Replacing the thioquinazolinyl group (Compound 7) with an ethoxy group reduces sulfur-related toxicity risks and may improve oral bioavailability due to decreased polarity .

Biological Activity : While the target compound’s specific activity is undocumented, analogs like Compound 7 exhibit inhibitory effects on Mycobacterium tuberculosis enzymes, suggesting that fluorinated acetamides are promising scaffolds for antimicrobial development .

Physicochemical and Pharmacokinetic Trends

- Metabolic Stability : Fluorination at the 4,4-position impedes cytochrome P450-mediated oxidation, a common metabolic pathway for cyclohexyl-containing compounds .

- Synthetic Accessibility : Ethoxy-substituted acetamides may require milder reaction conditions than thioether-linked analogs, as thioquinazolinyl groups often necessitate stringent purification steps (e.g., HPLC) .

Actividad Biológica

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities. The synthesis methods and structure-activity relationships are also discussed.

Synthesis and Characterization

The synthesis of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide typically involves the reaction of 4,4-difluorocyclohexylamine with ethyl chloroacetate or related reagents. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | Signals at δ 1.5-2.5 ppm (alkyl protons), δ 3.0 ppm (ethoxy protons) |

| IR | Characteristic peaks at 1700 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (N-H stretch) |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight |

Antimicrobial Activity

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide has been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Pseudomonas aeruginosa | 13 | 64 µg/mL |

Anticancer Activity

The anticancer potential of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide was assessed using various cancer cell lines. The compound exhibited moderate cytotoxicity, with a notable reduction in cell viability in A549 lung cancer cells.

Table 3: Anticancer Activity

| Cell Line | Viability (%) at 100 µM | IC50 (µM) |

|---|---|---|

| A549 | 61 | 75 |

| HeLa | 78 | >100 |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications on the cyclohexyl ring and the ethoxy group can significantly influence biological activity. For instance, substituents that enhance lipophilicity tend to improve anticancer efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide. One notable study involved the synthesis of related ethoxyacetamides that showed enhanced antibacterial properties when modified with halogen substituents.

Example Case Study

A recent investigation into a series of ethoxyacetamides revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited increased antibacterial activity against resistant strains of bacteria. This finding underscores the importance of chemical modifications in enhancing biological efficacy.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.